2-Methoxy-N-(4-(2-phenylmorpholino)butyl)benzamide is a synthetic compound that belongs to the class of benzamides, characterized by the presence of a methoxy group and a morpholino derivative. This compound has garnered interest due to its potential applications in medicinal chemistry and organic synthesis.
2-Methoxy-N-(4-(2-phenylmorpholino)butyl)benzamide is classified as:
The synthesis of 2-methoxy-N-(4-(2-phenylmorpholino)butyl)benzamide typically involves several steps:
The reaction conditions are typically mild, allowing for the formation of the desired product at room temperature or slightly elevated temperatures. In industrial settings, continuous flow reactors may be employed to optimize production efficiency .
The molecular structure of 2-methoxy-N-(4-(2-phenylmorpholino)butyl)benzamide includes:
The compound can undergo several chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 2-methoxy-N-(4-(2-phenylmorpholino)butyl)benzamide primarily involves its interaction with biological targets such as enzymes or receptors. It may function as an inhibitor or modulator of these targets, influencing cellular pathways and potentially leading to various therapeutic effects. Specific pathways depend on the biological context in which the compound is studied .
The compound is expected to exhibit the following physical properties:
Key chemical properties include:
Thermal stability and reactivity under different conditions should be assessed through experimental studies to determine its suitability for various applications .
2-Methoxy-N-(4-(2-phenylmorpholino)butyl)benzamide has several scientific applications:
This comprehensive analysis highlights the significance of 2-methoxy-N-(4-(2-phenylmorpholino)butyl)benzamide in both chemical research and potential therapeutic applications.
The emergence of 2-methoxy-N-(4-(2-phenylmorpholino)butyl)benzamide (CAS: 953916-30-8) represents a strategic evolution in benzamide-based drug discovery. This compound was first synthesized in the early 2000s through targeted molecular hybridization approaches, coinciding with medicinal chemistry's shift toward multifunctional ligands . Its design leveraged growing pharmacological evidence that morpholino-containing compounds exhibit enhanced blood-brain barrier permeability and metabolic stability compared to simpler aromatic amides [9]. The specific incorporation of a 2-phenylmorpholine moiety attached via a butyl linker to a 2-methoxybenzamide core was documented in patent literature around 2006-2008, with initial optimization focusing on balancing dopamine receptor affinity and opioid receptor modulation [4]. The compound's discovery timeline parallels advancements in synthetic techniques, particularly palladium-catalyzed coupling reactions and selective N-alkylation methods, which enabled efficient production of this structurally complex molecule [9]. Unlike early benzamide drugs such as sulpiride (developed in the 1960s), this hybrid scaffold was intentionally crafted to address the limitations of monospecific receptor targeting in neurological disorders [6].
Table 1: Key Historical Milestones in Benzamide-Morpholino Hybrid Development
Year Range | Development Phase | Significant Advance |
---|---|---|
1995-2000 | Benzamide Optimization | Recognition of 2-methoxy substitution enhancing CNS bioavailability |
2001-2005 | Morpholino Pharmacology | Elucidation of 2-phenylmorpholine's dopamine receptor interactions |
2006-2010 | Hybrid Synthesis | First reported synthesis of target compound via novel coupling methods |
2011-Present | Target Validation | Mechanistic studies confirming dual neurological/inflammatory activity |
The molecular architecture of 2-methoxy-N-(4-(2-phenylmorpholino)butyl)benzamide (C₂₂H₂₇ClN₂O₃, MW 402.92 g/mol) exemplifies rational drug design through three critical structural domains :
The 2-Methoxybenzamide Domain: This electron-rich aromatic system provides a planar bioactive surface capable of π-π stacking interactions with tyrosine residues in enzyme binding pockets. The ortho-methoxy group induces approximately 30° torsional distortion from coplanarity with the amide bond, enhancing selectivity for specific protein conformations [3] [6]. Spectroscopic analysis confirms this substituent stabilizes a bioactive conformation through intramolecular hydrogen bonding between the methoxy oxygen and amide hydrogen [8].
The 2-Phenylmorpholine Domain: This chiral pharmacophore (typically synthesized as a racemate) contributes significant three-dimensionality to the molecule. The morpholine oxygen serves as a hydrogen bond acceptor, while the N-alkylation site permits chain elongation. X-ray crystallography reveals that the phenyl group adopts an equatorial position relative to the morpholine ring, maximizing conjugation and creating a hydrophobic pocket essential for receptor recognition [4] [9].
The Butyl Linker Domain: This four-carbon tether (molecular length ≈ 6.7Å) optimally spaces the benzamide and morpholino pharmacophores for simultaneous engagement with complementary receptor sites. Molecular dynamics simulations indicate the linker provides sufficient flexibility (rotation energy barrier ≈ 2.3 kcal/mol) for target adaptation while maintaining structural integrity through van der Waals interactions [4].
Table 2: Structural Components and Their Pharmacological Contributions
Molecular Domain | Key Features | Biochemical Role |
---|---|---|
2-Methoxybenzamide | Planar aromatic, torsional distortion | Enzyme inhibition via H-bond donation/acceptance |
2-Phenylmorpholine | Chiral center, hydrophobic pocket | Enhanced CNS penetration, receptor selectivity |
Butyl Linker | Flexible tether (C4 chain) | Optimal pharmacophore spacing for dual target engagement |
The integration of these domains yields a molecule with calculated LogP ≈ 3.1, polar surface area ≈ 45 Ų, and three hydrogen bond acceptors - properties consistent with central nervous system bioavailability [9]. The hybrid scaffold demonstrates approximately 18-fold greater metabolic stability in liver microsomes compared to first-generation benzamide antipsychotics, attributable to the morpholine ring's resistance to oxidative degradation [6] [9].
This compound exhibits a unique polypharmacological profile, simultaneously engaging targets across two therapeutic domains:
Neurological Pathway Modulation:The molecule functions as a moderate-affinity dopamine D3 receptor antagonist (Kᵢ ≈ 38 nM) while maintaining µ-opioid receptor (MOR) agonist activity (Kᵢ ≈ 120 nM) [4]. This dual mechanism addresses both pain perception and reward pathways, with in vivo studies demonstrating reduced opioid self-administration in rodent models without compromising analgesia [4]. Additionally, the compound shows notable sub-micromolar inhibition of butyrylcholinesterase (BChE, IC₅₀ = 240 nM), significantly surpassing reference compounds in selectivity over acetylcholinesterase (AChE selectivity ratio > 40) [3]. This enzymatic inhibition potentiates cholinergic neurotransmission, relevant to cognitive enhancement in neurodegenerative conditions:
Table 3: Neurological Target Affinity Profile
Target | Affinity (Kᵢ/IC₅₀) | Activity | Therapeutic Implication |
---|---|---|---|
Dopamine D3 Receptor | 38 nM | Antagonist | Reduced opioid reward signaling |
μ-Opioid Receptor (MOR) | 120 nM | Partial agonist | Analgesia maintenance |
Butyrylcholinesterase | 240 nM | Competitive inhibitor | Cognitive function enhancement |
Acetylcholinesterase | >10 µM | Negligible | Reduced peripheral side effects |
Inflammatory Pathway Intervention:The morpholino component confers significant anti-inflammatory properties through suppression of nuclear factor kappa B (NF-κB) translocation and subsequent reduction of pro-inflammatory cytokine production [9]. In macrophage models, the compound decreased tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) secretion by 62% and 57%, respectively, at 10 µM concentration [9]. This effect occurs concurrently with inhibition of cyclooxygenase-2 (COX-2) enzyme activity (IC₅₀ ≈ 5.2 µM), though with minimal COX-1 interference (selectivity ratio > 15) [3] [9]. The molecular basis involves allosteric modulation of toll-like receptor signaling complexes, potentially through interaction with myeloid differentiation primary response 88 (MyD88) adaptor proteins [9].
The compound's multifunctional activity stems from spatially segregated target engagement: the benzamide domain primarily interacts with enzymatic catalytic sites (BChE, COX-2), while the phenylmorpholine moiety binds G-protein coupled receptor (GPCR) allosteric domains (D3R, MOR) [3] [4]. This bifurcated mechanism enables simultaneous intervention in neuroinflammatory cascades, positioning the molecule as a prototype for conditions like Alzheimer's disease where cholinesterase inhibition, neuroinflammation reduction, and neuroprotection converge [3] [9].
CAS No.: 79-76-5
CAS No.: 92292-84-7
CAS No.: 13538-21-1
CAS No.:
CAS No.: 210643-85-9
CAS No.: 123301-46-2